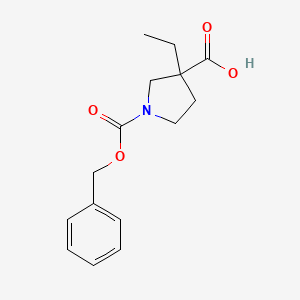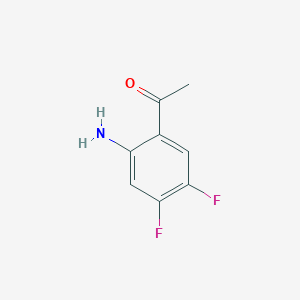![molecular formula C16H22O5 B11745957 (3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11745957.png)
(3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic compound that features a dioxolane ring fused to a pyran ring. This compound is characterized by its multiple chiral centers and the presence of a benzyloxy group, which can influence its chemical reactivity and biological activity.
准备方法
合成路线和反应条件
(3aR,4R,6S,7S,7aR)-4-(苄氧基)-2,2,6-三甲基-六氢-[1,3]二氧戊环[4,5-c]吡喃-7-醇 的合成通常涉及多个步骤,包括二氧戊环和吡喃环的形成、苄氧基的引入以及在每个手性中心建立正确的立体化学。 常用的合成方法可能包括:
环合反应: 通过环化反应形成二氧戊环和吡喃环。
保护和脱保护步骤: 在合成过程中使用保护基团来控制官能团的反应活性。
手性催化剂: 使用手性催化剂或试剂来确保正确的立体化学。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。 这可能包括使用连续流反应器、可扩展的反应条件以及有效的纯化技术。
化学反应分析
反应类型
(3aR,4R,6S,7S,7aR)-4-(苄氧基)-2,2,6-三甲基-六氢-[1,3]二氧戊环[4,5-c]吡喃-7-醇 可以发生各种化学反应,包括:
氧化: 将醇基转化为酮或醛。
还原: 将苄氧基还原为苄醇。
取代: 苄氧基上的亲核取代反应。
常用试剂和条件
氧化剂: 例如 PCC (吡啶氯铬酸) 或 DMP (戴斯-马丁高碘酰胺)。
还原剂: 例如 LiAlH4 (四氢铝锂) 或 NaBH4 (硼氢化钠)。
亲核试剂: 例如格氏试剂或有机锂化合物。
主要产物
从这些反应中形成的主要产物将取决于所用试剂和具体条件。 例如,醇基的氧化可以产生酮,而苄氧基的还原可以产生苄醇。
科学研究应用
化学
在化学领域,(3aR,4R,6S,7S,7aR)-4-(苄氧基)-2,2,6-三甲基-六氢-[1,3]二氧戊环[4,5-c]吡喃-7-醇 可用作合成更复杂分子的构建单元。 其独特的结构和立体化学使其成为有机合成中宝贵的中间体。
生物学
在生物学领域,可以研究该化合物的潜在生物活性。 多个手性中心和官能团的存在可能使其能够以特定方式与生物靶标相互作用,使其成为药物发现和开发的候选者。
医药
在医药领域,可以探索该化合物的衍生物的治疗潜力。 苄氧基和二氧戊环是各种生物活性分子中发现的结构基序,表明该化合物可以作为开发新药的先导化合物。
工业
在工业领域,(3aR,4R,6S,7S,7aR)-4-(苄氧基)-2,2,6-三甲基-六氢-[1,3]二氧戊环[4,5-c]吡喃-7-醇 可用于生产具有特定性能的特种化学品、聚合物或材料。
作用机制
(3aR,4R,6S,7S,7aR)-4-(苄氧基)-2,2,6-三甲基-六氢-[1,3]二氧戊环[4,5-c]吡喃-7-醇 的作用机制将取决于其与分子靶标的特定相互作用。 潜在机制可能包括:
酶抑制: 与特定酶结合并抑制其活性。
受体调节: 与细胞表面受体相互作用以调节信号通路。
DNA嵌入: 插入 DNA 链并影响基因表达。
相似化合物的比较
类似化合物
(3aR,4R,6S,7S,7aR)-4-(甲氧基)-2,2,6-三甲基-六氢-[1,3]二氧戊环[4,5-c]吡喃-7-醇: 结构类似,但用甲氧基取代了苄氧基。
(3aR,4R,6S,7S,7aR)-4-(乙氧基)-2,2,6-三甲基-六氢-[1,3]二氧戊环[4,5-c]吡喃-7-醇: 结构类似,但用乙氧基取代了苄氧基。
独特性
(3aR,4R,6S,7S,7aR)-4-(苄氧基)-2,2,6-三甲基-六氢-[1,3]二氧戊环[4,5-c]吡喃-7-醇 的独特性在于其官能团和立体化学的特定组合,与类似化合物相比,可以赋予其独特的化学反应性和生物活性。
属性
分子式 |
C16H22O5 |
|---|---|
分子量 |
294.34 g/mol |
IUPAC 名称 |
(3aR,4R,6S,7S,7aR)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C16H22O5/c1-10-12(17)13-14(21-16(2,3)20-13)15(19-10)18-9-11-7-5-4-6-8-11/h4-8,10,12-15,17H,9H2,1-3H3/t10-,12-,13+,14+,15+/m0/s1 |
InChI 键 |
OUIPHOGHJGAQMO-VNUKXSOBSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OCC3=CC=CC=C3)OC(O2)(C)C)O |
规范 SMILES |
CC1C(C2C(C(O1)OCC3=CC=CC=C3)OC(O2)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11745874.png)
![2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11745875.png)
![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11745883.png)





-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745914.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11745931.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11745962.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11745965.png)
![2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)-](/img/structure/B11745969.png)
